(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
説明
This compound belongs to the benzothiazol-2-ylidene benzamide class, characterized by a benzo[d]thiazole core fused with a benzamide moiety. Key structural features include:
- Z-configuration: Stabilized by intramolecular hydrogen bonding between the sulfamoyl group and the benzamide carbonyl.
- Substituents: A 2-ethoxyethyl group at position 3 of the thiazole ring and a 2,4-dichlorobenzamide moiety.
- Molecular weight: Calculated as 484.35 g/mol (C₁₉H₁₆Cl₂N₃O₃S₂).
特性
IUPAC Name |
2,4-dichloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4S2/c1-2-27-8-7-23-15-6-4-12(29(21,25)26)10-16(15)28-18(23)22-17(24)13-5-3-11(19)9-14(13)20/h3-6,9-10H,2,7-8H2,1H3,(H2,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPKKBHJKDOUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity. They have shown inhibitory effects against Mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis.
生物活性
(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Two chlorine atoms at the 2 and 4 positions of the benzene ring.
- A sulfonamide group linked to a benzo[d]thiazole moiety, which is known for its biological activity.
- An ethoxyethyl substituent , enhancing its solubility and potential bioactivity.
Research indicates that (Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide may exert its biological effects through several mechanisms:
-
Inhibition of Enzymatic Activity :
- Molecular docking studies suggest that this compound can inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. The binding affinity was noted to surpass several known inhibitors with a Gibbs free energy change () of -9.0 kcal/mol, indicating a strong interaction with the enzyme's active site .
- Antimicrobial Activity :
- Anticancer Potential :
Case Study 1: Dihydrofolate Reductase Inhibition
A study conducted using molecular docking simulations revealed that (Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide forms multiple hydrogen bonds with DHFR, suggesting potential as a therapeutic agent against diseases reliant on folate metabolism, such as certain cancers .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as an alternative treatment option .
Case Study 3: Anticancer Activity
Research involving various human cancer cell lines showed that this compound could inhibit cell proliferation effectively. For example, it was noted to induce apoptosis in MDA-MB-231 (breast cancer) cells at concentrations as low as 10 µM, with IC50 values indicating strong potency .
Data Tables
類似化合物との比較
Structural Analogues
Core Modifications
- Compound 4g (): N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide Core: Thiadiazole instead of benzothiazole. Substituents: Dimethylamino-acryloyl and 3-methylphenyl groups. Molecular weight: 392.48 g/mol . Key difference: Lack of sulfamoyl group reduces polarity compared to the target compound.
ECHEMI Compound (): 4-(Azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Functional Group Variations
- Sulfonamide Derivatives (): 2,2’-Ethylene-bis(benzenesulfonamides) (10) and 2,3-dihydro-1,2-benzothiazole 1,1-dioxides (11)
Spectroscopic and Analytical Data
Notes:
- The target compound’s predicted IR aligns with benzamide/thiazole carbonyl stretches observed in analogs .
- MS data for the target compound is extrapolated; analogs like 4g show fragmentation patterns dominated by benzamide cleavage.
Pharmacological and Physicochemical Properties
- Solubility : The sulfamoyl group in the target compound likely improves aqueous solubility compared to azepane-sulfonyl or acryloyl derivatives .
- Bioactivity : Chlorine substituents (2,4-dichloro) may enhance electrophilic interactions in biological targets, similar to chlorophenyl groups in Compound 4h .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of (Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution for introducing the 2-ethoxyethyl group (controlled pH and temperature) .
- Sulfonylation using sulfamoyl chloride under anhydrous conditions .
- Z-isomer stabilization via steric hindrance or polar aprotic solvents (e.g., DMF) to favor the desired stereochemistry .
- Yield optimization : Reaction monitoring via TLC and purification via column chromatography (silica gel, gradient elution) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical techniques :
- 1H/13C NMR : Assign peaks for the benzamide carbonyl (~168 ppm), thiazole protons (δ 6.5–7.8 ppm), and ethoxyethyl side chain (δ 1.2–3.7 ppm) .
- HRMS : Verify molecular ion [M+H]+ and isotopic pattern matching for chlorine atoms .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Q. What solubility challenges are associated with this compound, and how can they be mitigated?
- Co-solvents : Use DMSO or PEG-400 for in vitro assays .
- Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) to the benzamide moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case study : Discrepancies in antiproliferative activity (e.g., IC50 variations across cancer cell lines):
- Approach :
Standardize assays : Use identical cell lines (e.g., MCF-7, HepG2) and incubation times .
SAR analysis : Compare substituent effects (e.g., 2-ethoxyethyl vs. allyl groups on thiazole) .
Off-target profiling : Screen against kinase panels to identify secondary targets .
Q. What experimental strategies can elucidate the mechanism of action of this compound?
- Hypothesis-driven methods :
- Enzyme inhibition assays : Test against carbonic anhydrase IX (linked to sulfonamide bioactivity) using stopped-flow spectrophotometry .
- Molecular docking : Model interactions with DNA gyrase (for antimicrobial activity) or tubulin (anticancer) using AutoDock Vina .
- Cellular thermal shift assay (CETSA) : Validate target engagement in live cells .
Q. How can structure-activity relationship (SAR) studies improve the pharmacokinetic profile?
- Key modifications :
- Bioisosteric replacement : Substitute chlorine with trifluoromethyl to enhance metabolic stability .
- Side chain optimization : Replace 2-ethoxyethyl with piperazinyl groups to improve solubility without sacrificing affinity .
- In vivo validation : Pharmacokinetic studies in rodent models (plasma half-life, AUC) .
Q. What are the best practices for analyzing degradation products under varying pH conditions?
- Methodology :
- Forced degradation studies : Expose compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed sulfonamide or oxidized thiazole) .
- Stability guidelines : Recommend storage at −20°C in amber vials to prevent photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
